Cas no 1157366-88-5 (Ethanone, 1-(2-methylphenyl)-2-(propylthio)-)
Ethanone, 1-(2-methylphenyl)-2-(propylthio)- Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methylphenyl)-2-(propylsulfanyl)ethan-1-one
- 2-(Propylthio)-1-(o-tolyl)ethan-1-one
- Ethanone, 1-(2-methylphenyl)-2-(propylthio)-
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- Inchi: 1S/C12H16OS/c1-3-8-14-9-12(13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
- InChI Key: GDJVBPFZRXSNJJ-UHFFFAOYSA-N
- SMILES: S(CC(C1C=CC=CC=1C)=O)CCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 179
- XLogP3: 3.5
- Topological Polar Surface Area: 42.4
Ethanone, 1-(2-methylphenyl)-2-(propylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360628-1g |
2-(Propylthio)-1-(o-tolyl)ethan-1-one |
1157366-88-5 | 98% | 1g |
¥5694.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360628-2.5g |
2-(Propylthio)-1-(o-tolyl)ethan-1-one |
1157366-88-5 | 98% | 2.5g |
¥12904.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360628-10g |
2-(Propylthio)-1-(o-tolyl)ethan-1-one |
1157366-88-5 | 98% | 10g |
¥22644.00 | 2024-08-09 | |
| Enamine | EN300-394363-0.05g |
1-(2-methylphenyl)-2-(propylsulfanyl)ethan-1-one |
1157366-88-5 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-394363-0.1g |
1-(2-methylphenyl)-2-(propylsulfanyl)ethan-1-one |
1157366-88-5 | 0.1g |
$640.0 | 2023-05-26 | ||
| Enamine | EN300-394363-0.25g |
1-(2-methylphenyl)-2-(propylsulfanyl)ethan-1-one |
1157366-88-5 | 0.25g |
$670.0 | 2023-05-26 | ||
| Enamine | EN300-394363-0.5g |
1-(2-methylphenyl)-2-(propylsulfanyl)ethan-1-one |
1157366-88-5 | 0.5g |
$699.0 | 2023-05-26 | ||
| Enamine | EN300-394363-1.0g |
1-(2-methylphenyl)-2-(propylsulfanyl)ethan-1-one |
1157366-88-5 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-394363-2.5g |
1-(2-methylphenyl)-2-(propylsulfanyl)ethan-1-one |
1157366-88-5 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-394363-5.0g |
1-(2-methylphenyl)-2-(propylsulfanyl)ethan-1-one |
1157366-88-5 | 5g |
$2110.0 | 2023-05-26 |
Ethanone, 1-(2-methylphenyl)-2-(propylthio)- Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Ethanone, 1-(2-methylphenyl)-2-(propylthio)-
Ethanone, 1-(2-methylphenyl)-2-(propylthio)-: A Comprehensive Overview
Ethanone, 1-(2-methylphenyl)-2-(propylthio)-, also known by its CAS number 1157366-88-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a phenyl group with a thioether functional group, making it a versatile building block for various applications.
The molecular structure of Ethanone, 1-(2-methylphenyl)-2-(propylthio)- consists of a central ethanone backbone. The ethanone group serves as a platform for attaching two distinct substituents: a 2-methylphenyl group and a propylthio group. The phenyl ring introduces aromaticity and potential for conjugation, while the thioether group introduces sulfur-based reactivity and stability. This combination makes the compound highly suitable for applications requiring both electronic and structural diversity.
Recent studies have highlighted the potential of Ethanone, 1-(2-methylphenyl)-2-(propylthio)- in the synthesis of advanced materials. For instance, researchers have explored its use as a precursor for constructing sulfur-containing polymers, which exhibit improved thermal stability and mechanical properties. These polymers have found applications in high-performance coatings, adhesives, and electronic devices.
In addition to its role in materials science, Ethanone, 1-(2-methylphenyl)-2-(propylthio)- has also been investigated for its potential in drug discovery. The compound's ability to form stable thioether bonds makes it an attractive candidate for designing bioactive molecules with enhanced pharmacokinetic profiles. Recent findings suggest that derivatives of this compound may exhibit promising anti-inflammatory and antioxidant activities, opening new avenues for therapeutic development.
The synthesis of Ethanone, 1-(2-methylphenyl)-2-(propylthio)- typically involves multi-step organic reactions. A common approach includes the nucleophilic substitution of an appropriate sulfide precursor with an activated phenol derivative. This method ensures high yields and excellent control over the product's purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions, further enhancing the efficiency of the process.
From an environmental perspective, the production and handling of Ethanone, 1-(2-methylphenyl)-2-(propylthio)- are subject to stringent safety protocols. Its sulfur-containing nature necessitates careful storage to prevent oxidation and degradation. Researchers have also explored green chemistry approaches to minimize waste generation during its synthesis, aligning with global sustainability goals.
In conclusion, Ethanone, 1-(2-methylphenyl)-2-(propylthio)-, CAS number 1157366-88-5, stands as a pivotal compound in contemporary chemical research. Its unique structure enables diverse applications across materials science and pharmacology, while ongoing advancements in synthesis techniques ensure its continued relevance in these fields. As research progresses, this compound is poised to contribute even more significantly to the development of innovative technologies and therapies.
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